2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Description
Properties
IUPAC Name |
2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-22-14-6-4-5-13(11-14)15-7-8-16(19-18-15)23-12-17(21)20-9-2-3-10-20/h4-8,11H,2-3,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATFNKVLAQHPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a sulfur-containing organic molecule that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, mechanisms of action, and other pharmacological activities.
- Molecular Formula : C22H21N3O2S
- Molecular Weight : 391.5 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the pyridazine and pyrrolidine moieties suggests potential interactions with nucleic acids and proteins, which could lead to modulation of cellular pathways.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to inhibit the growth of breast cancer (MCF-7) and liver cancer (HepG2) cells with IC50 values comparable to established chemotherapeutics.
Table 1: Anticancer Activity Summary
Mechanistic Insights
The compound has been found to exhibit high inhibitory potential against human thymidylate synthase, an enzyme critical for DNA synthesis. The reported IC50 value for this inhibition is approximately 0.62 μM, indicating a strong potential for disrupting cancer cell proliferation .
Other Biological Activities
Beyond its anticancer properties, the compound may also exhibit antibacterial and anti-inflammatory activities due to the presence of the methoxy group which is known to enhance bioactivity in related compounds.
Table 2: Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antibacterial | Effective against Staphylococcus aureus (MIC = 3.125 μg/mL) | |
| Anti-inflammatory | Potential modulation of inflammatory pathways (specific data pending) |
Case Studies
A notable study involved the synthesis and evaluation of several derivatives of similar structures, revealing that modifications in the substituents could significantly alter biological activity. For example, a derivative with a different alkyl chain showed enhanced potency against prostate cancer cell lines when compared to the original compound.
Scientific Research Applications
Overview
The compound 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone is a complex organic molecule featuring a pyridazine ring, a pyrrolidine moiety, and a methoxyphenyl substituent. This unique structure suggests significant potential for various biological activities, particularly in pharmacological applications. The presence of the sulfanyl group may enhance its reactivity and contribute to its pharmacological properties.
Chemical Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 290.38 g/mol
- Structural Features :
- Pyridazine ring: Known for diverse biological activities.
- Pyrrolidine moiety: Enhances biological interaction potential.
- Methoxyphenyl group: May influence lipophilicity and receptor binding.
Pharmacological Applications
The compound holds promise in several pharmacological domains, including:
Antimicrobial Activity
Research indicates that pyridazine derivatives often exhibit antimicrobial properties. Preliminary studies suggest that this compound could demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The sulfanyl group is hypothesized to contribute to this activity by enhancing membrane permeability or interacting with bacterial enzymes.
Anticancer Potential
Pyridazine derivatives are recognized for their anticancer properties. The compound may inhibit specific cancer cell lines by interfering with cell cycle regulation or inducing apoptosis. Mechanistic studies could focus on its ability to inhibit key enzymes involved in tumor growth or metastasis.
Anti-inflammatory Effects
Given the structural characteristics of similar compounds, there is potential for anti-inflammatory activity. The compound may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
Case Study Insights
-
Antibacterial Activity :
- A study demonstrated that pyridazine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated zones of inhibition comparable to established antibiotics, suggesting a promising avenue for further exploration .
-
Anticancer Evaluation :
- Research on related pyridazine compounds showed inhibition of proliferation in various cancer cell lines, with IC50 values indicating substantial potency. Molecular docking studies suggested strong interactions with target proteins involved in cancer survival pathways .
- Anti-inflammatory Properties :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The 3-methoxyphenyl group in the target compound distinguishes it from analogs with electron-withdrawing or bulky substituents. Key examples include:
- 2-[6-(3-Nitrophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone (CAS: 872689-10-6): Features a nitro group at the phenyl para position, introducing strong electron-withdrawing effects that may alter reactivity or binding affinity compared to the methoxy analog .
- 2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone (CAS: 872694-95-6): Substitutes the phenyl group with bromine, enhancing steric bulk and lipophilicity .
Table 1: Substituent Effects on Pyridazine Derivatives
| CAS Number | Phenyl Substituent | Amine Group | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| 893989-01-0 | 3-Methoxy | Pyrrolidine | C₁₇H₁₉N₃O₂S | 329.42 g/mol |
| 872689-10-6 | 3-Nitro | Pyrrolidine | C₁₆H₁₆N₄O₃S | 344.39 g/mol |
| 872694-95-6 | 4-Bromo | Morpholine | C₁₆H₁₆BrN₃O₂S | 402.29 g/mol |
Key Insight : The methoxy group’s electron-donating nature may enhance solubility compared to nitro or bromo analogs, while morpholine (in 872694-95-6) offers a more polar tertiary amine than pyrrolidine .
Variations in the Amine Moiety
The tertiary amine group influences physicochemical properties and target interactions:
- 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone (CAS: 893989-01-0): Replaces pyrrolidine with morpholine, introducing an oxygen atom that increases polarity and hydrogen-bonding capacity .
- 1-(Azepan-1-yl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)ethanone (CAS: 896045-91-3): Uses a seven-membered azepane ring, which may enhance conformational flexibility .
Heterocyclic Core Modifications
The pyridazine core can be compared to other heterocyclic systems:
Table 2: Heterocyclic Core Comparison
| Compound | Core Structure | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound (893989-01-0) | Pyridazine | 329.42 g/mol | 3-Methoxyphenyl, Pyrrolidine |
| 478042-01-2 | Imidazopyridine | 330.83 g/mol | Chlorophenyl, Imidazole |
Q & A
Q. What are the recommended synthetic routes for 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Core Strategy: Focus on modular synthesis involving pyridazine ring functionalization, followed by sulfanyl-pyrrolidinone coupling. Key steps include:
- Pyridazine Core Synthesis: Use 3-methoxyphenyl boronic acid in Suzuki-Miyaura cross-coupling to introduce the aryl group at the pyridazine C6 position .
- Sulfanyl Group Incorporation: Employ nucleophilic aromatic substitution (SNAr) with thiourea or thiolate reagents under anhydrous conditions (e.g., DMF, 80–100°C).
- Pyrrolidinone Attachment: Utilize a Michael addition or amide coupling to link the pyrrolidin-1-ylethanone moiety.
- Optimization: Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., switch from DMF to THF for steric hindrance) and temperature gradients to minimize byproducts. Use catalytic Pd(PPh₃)₄ (0.5–1 mol%) for cross-coupling efficiency .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Purity Assessment:
- Structural Confirmation:
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use FFP2 respirators if aerosol generation is possible .
- Ventilation: Conduct reactions in fume hoods with ≥100 ft/min face velocity. Avoid open handling due to respiratory toxicity risks (STOT SE3) .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical evaluation if irritation persists .
Q. How can researchers design initial pharmacological assays to assess the compound's bioactivity?
Methodological Answer:
- Assay Design:
- Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyridazine derivatives as kinase inhibitors) .
- In Vitro Testing: Use HEK293 or CHO cells transfected with target receptors. Measure IC₅₀ via fluorescence-based calcium mobilization assays.
- Dose-Response: Test concentrations from 1 nM to 100 µM in triplicate. Include positive controls (e.g., ATP for kinases) .
- Data Analysis: Apply nonlinear regression (GraphPad Prism) to calculate potency and efficacy.
Advanced Research Questions
Q. How can conflicting data regarding the compound's pharmacological efficacy across different assay systems be systematically resolved?
Methodological Answer:
- Root-Cause Analysis:
- Assay Variability: Compare buffer conditions (e.g., Mg²⁺/ATP levels in kinase assays) and cell passage numbers. Replicate assays in orthogonal systems (e.g., SPR vs. cell-based readouts) .
- Compound Stability: Assess degradation via LC-MS after 24-hour incubation in assay media. Adjust storage conditions (e.g., -80°C in DMSO aliquots) .
- Target Offsets: Perform counter-screening against related receptors (e.g., kinase panel screening at 1 µM).
Q. What strategies are effective in optimizing the synthetic pathway to improve scalability without compromising stereochemical integrity?
Methodological Answer:
- Scalability Tactics:
- Catalyst Screening: Replace Pd(PPh₃)₄ with XPhos-Pd-G3 for higher turnover in cross-coupling .
- Flow Chemistry: Implement continuous flow for exothermic steps (e.g., SNAr reactions) to enhance reproducibility .
- Crystallization-Driven Purification: Use solvent-antisolvent pairs (e.g., EtOAc/heptane) to isolate enantiomers. Confirm purity via chiral HPLC .
Q. What computational approaches are suitable for predicting the compound's binding affinity to target receptors?
Methodological Answer:
- In Silico Workflow:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Set grid boxes to encompass conserved lysine/glutamate residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD and hydrogen bond occupancy .
- Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding. Cross-validate with experimental IC₅₀ data .
Q. How should researchers design studies to elucidate the compound's metabolic stability and potential toxicity mechanisms?
Methodological Answer:
- Metabolic Profiling:
- Toxicity Pathways:
- Transcriptomics: Treat HepG2 cells (72 hours) and perform RNA-seq. Analyze pathways (e.g., oxidative stress, apoptosis) via GO enrichment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
